molecular formula C22H21N3O5 B2717136 2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide CAS No. 898428-72-3

2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

Cat. No.: B2717136
CAS No.: 898428-72-3
M. Wt: 407.426
InChI Key: SPFBIIMLBIHUGE-UHFFFAOYSA-N
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Description

2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a complex organic compound featuring a unique structure that includes a dioxin ring, a pyrazine ring, and a phenethylacetamide moiety

Preparation Methods

The synthesis of 2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenethylacetamide moiety, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide has several scientific research applications:

    Biology: It may serve as a probe or ligand in biological studies to investigate interactions with specific biological targets.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide include:

These compounds share structural similarities, such as the presence of dioxin or dioxolane rings, but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of the dioxin, pyrazine, and phenethylacetamide moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c26-20(23-9-8-16-4-2-1-3-5-16)15-24-10-11-25(22(28)21(24)27)17-6-7-18-19(14-17)30-13-12-29-18/h1-7,10-11,14H,8-9,12-13,15H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFBIIMLBIHUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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